
3-(Prop-2-en-1-yl)-2-(2,4,4-trimethylpentan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Prop-2-en-1-yl)-2-(2,4,4-trimethylpentan-2-yl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound features a prop-2-en-1-yl group and a 2,4,4-trimethylpentan-2-yl group attached to the phenol ring, making it a unique and potentially interesting molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-en-1-yl)-2-(2,4,4-trimethylpentan-2-yl)phenol can be achieved through several synthetic routes. One common method involves the alkylation of phenol with appropriate alkyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the phenol, followed by the addition of the alkyl halides to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as phase transfer catalysts can be employed to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Prop-2-en-1-yl)-2-(2,4,4-trimethylpentan-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use as an intermediate in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 3-(Prop-2-en-1-yl)-2-(2,4,4-trimethylpentan-2-yl)phenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Phenol: The simplest phenol, with a hydroxyl group attached to a benzene ring.
2,4,6-Trimethylphenol: A phenol derivative with three methyl groups attached to the aromatic ring.
4-Allyl-2,6-dimethoxyphenol: A phenol derivative with an allyl group and two methoxy groups attached to the aromatic ring.
Uniqueness
3-(Prop-2-en-1-yl)-2-(2,4,4-trimethylpentan-2-yl)phenol is unique due to its specific substitution pattern, which may confer distinct chemical and physical properties compared to other phenol derivatives. Its unique structure may also lead to specific interactions in biological systems or specialized applications in industry.
Properties
CAS No. |
113818-38-5 |
|---|---|
Molecular Formula |
C17H26O |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
3-prop-2-enyl-2-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C17H26O/c1-7-9-13-10-8-11-14(18)15(13)17(5,6)12-16(2,3)4/h7-8,10-11,18H,1,9,12H2,2-6H3 |
InChI Key |
WRFRBYDKEPHNRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=C(C=CC=C1O)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[(2-Oxocyclohexylidene)methyl]amino}acetonitrile](/img/structure/B14309288.png)
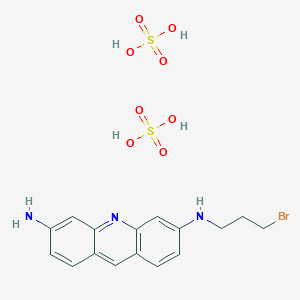
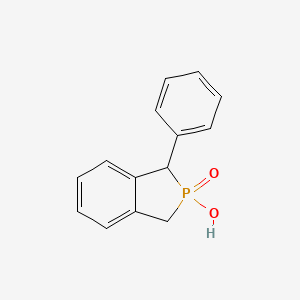
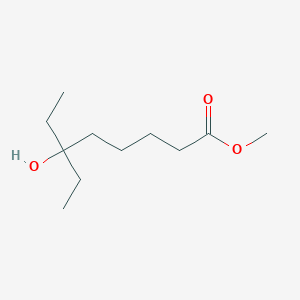
![2-[(Benzyloxy)imino]propanal](/img/structure/B14309309.png)
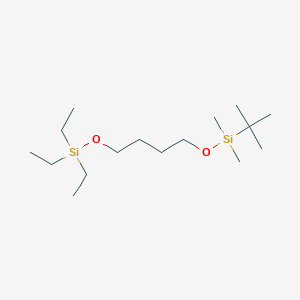


![Diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate](/img/structure/B14309342.png)
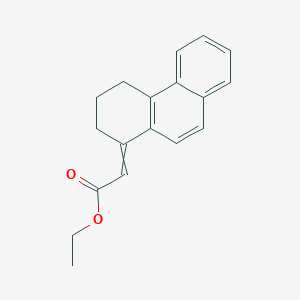
![4-[3-(Ethenyloxy)-2,6,6-trimethylcyclohex-1-en-1-yl]butan-2-one](/img/structure/B14309351.png)

![3,3'-[Carbonothioylbis(azanediylmethylene)]bis(6-hydroxybenzoic acid)](/img/structure/B14309354.png)
![4-[(Dimethylamino)methyl]-2,6-diphenylphenol](/img/structure/B14309356.png)
